molecular formula C20H18FN3O2 B2656726 N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide CAS No. 2034401-11-9

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B2656726
CAS No.: 2034401-11-9
M. Wt: 351.381
InChI Key: KILKRKKZISJTAG-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide typically involves a multi-step process. One common method starts with the preparation of the bipyridine intermediate, which is then coupled with a fluorophenoxy derivative. The final step involves the formation of the propanamide linkage. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane. The reactions are usually carried out under inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bipyridine and fluorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while reduction could produce bipyridine amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the bipyridine or fluorophenoxy moieties.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: The compound is investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, altering their function and activity. The bipyridine moiety allows for coordination with metal ions, which can facilitate redox reactions or catalysis. The fluorophenoxy group contributes to the compound’s stability and lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide
  • N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-chlorophenoxy)propanamide
  • N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-bromophenoxy)propanamide

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide stands out due to the presence of the fluorophenoxy group, which imparts unique electronic and steric properties. This makes it more stable and potentially more effective in its applications compared to similar compounds with different substituents. The bipyridine moiety also enhances its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-14(26-19-5-3-2-4-17(19)21)20(25)24-13-15-6-11-23-18(12-15)16-7-9-22-10-8-16/h2-12,14H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILKRKKZISJTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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